Structural Divergence from N-Phenoxypropylacetamide Anti-Ulcer Agents
The target compound differs from the reference anti-ulcer agent FRG-8701 (2-furfurylsulfinyl-N-[3-[(piperidinomethyl)phenoxy]propyl]acetamide) by possessing a 4-sulfonylpiperidine-1-sulfonyl core in place of the 3-(piperidinomethyl)phenoxy moiety. FRG-8701 demonstrated an IC50 value of 0.38 µM against histamine H2 receptors in isolated guinea pig atria [1]. However, this quantitative activity cannot be extrapolated to the target compound due to the absence of the essential cationic amine pharmacophore required for H2 receptor binding.
| Evidence Dimension | Histamine H2 receptor antagonism |
|---|---|
| Target Compound Data | Not reported; structural features incompatible with H2 pharmacophore |
| Comparator Or Baseline | FRG-8701: IC50 = 0.38 µM (guinea pig atria) |
| Quantified Difference | Cannot be calculated; target compound lacks essential H2 binding elements |
| Conditions | Isolated guinea pig atrial strip assay, pH 7.4, 37°C |
Why This Matters
This structural divergence indicates the target compound is unsuitable for any application requiring H2 receptor antagonism, guiding researchers toward its correct application space such as P2X receptor modulation.
- [1] Sekine, Y., et al. (1998). Chemical and Pharmaceutical Bulletin, 46(4), 610-615. (FRG-8701 characterization). View Source
